molecular formula C8H4Cl6F6N2O3 B11939812 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide

2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide

Cat. No.: B11939812
M. Wt: 502.8 g/mol
InChI Key: ZJSAKBLHFWGTJI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide is a complex organic compound with the molecular formula C8H4Cl6F6N2O3 and a molecular weight of 502.841 g/mol . This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide involves multiple steps, typically starting with the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetylated intermediate. This intermediate is then reacted with a chlorinated ethyl ether under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide is unique due to its specific combination of trifluoroacetyl and trichloroethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H4Cl6F6N2O3

Molecular Weight

502.8 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2,2,2-trichloro-1-[2,2,2-trichloro-1-[(2,2,2-trifluoroacetyl)amino]ethoxy]ethyl]acetamide

InChI

InChI=1S/C8H4Cl6F6N2O3/c9-5(10,11)3(21-1(23)7(15,16)17)25-4(6(12,13)14)22-2(24)8(18,19)20/h3-4H,(H,21,23)(H,22,24)

InChI Key

ZJSAKBLHFWGTJI-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)(NC(=O)C(F)(F)F)OC(C(Cl)(Cl)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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